molecular formula C13H22N2O3 B2866262 4-Tert-butyl-3-(3-hydroxypyrrolidine-1-carbonyl)pyrrolidin-2-one CAS No. 2097861-05-5

4-Tert-butyl-3-(3-hydroxypyrrolidine-1-carbonyl)pyrrolidin-2-one

Cat. No. B2866262
CAS RN: 2097861-05-5
M. Wt: 254.33
InChI Key: WGVLWKGHBXBIHI-UHFFFAOYSA-N
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Description

The compound “4-Tert-butyl-3-(3-hydroxypyrrolidine-1-carbonyl)pyrrolidin-2-one” is a pyrrolidine derivative. Pyrrolidines are five-membered rings with one nitrogen atom, and they are widely used in medicinal chemistry . The compound also contains a carbonyl group and a hydroxyl group, which could potentially participate in various chemical reactions.

Scientific Research Applications

Catalysis and Asymmetric Synthesis

The chiral center in this compound allows for asymmetric synthesis. Scientists use it as a ligand or catalyst precursor in enantioselective reactions. By fine-tuning its structure, they can achieve high yields and selectivity in the synthesis of chiral molecules.

For more information, you can refer to the product page on MedChemExpress . Additionally, related compounds like 4-tert-Butyl-1-(3-sulfopropyl)pyridinium Hydroxide Inner Salt and 4-Tert-butyl-3-(3-hydroxypyrrolidine-1-carbonyl)pyrrolidin-2-one contribute to the broader field of pyrrolidine-based research.

properties

IUPAC Name

4-tert-butyl-3-(3-hydroxypyrrolidine-1-carbonyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)9-6-14-11(17)10(9)12(18)15-5-4-8(16)7-15/h8-10,16H,4-7H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVLWKGHBXBIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)N2CCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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